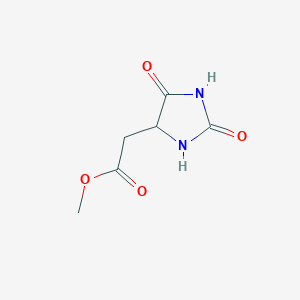

Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate

Description

Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate (CAS 78212-20-1) is a heterocyclic compound with the molecular formula C₆H₈N₂O₄ and a molecular weight of 172.14 g/mol . It belongs to the imidazolidinone family, characterized by a five-membered ring containing two nitrogen atoms and two ketone groups. This compound is stored under dry, sealed conditions at 2–8°C to ensure stability . Its structural core makes it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4/c1-12-4(9)2-3-5(10)8-6(11)7-3/h3H,2H2,1H3,(H2,7,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRQTHKSKXPEHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1C(=O)NC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415393 | |

| Record name | methyl (2,5-dioxoimidazolidin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63760-88-3 | |

| Record name | methyl (2,5-dioxoimidazolidin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Role of Catalysts

Alkali metal alkoxides in traditional methods accelerate cyclization by deprotonating the glycinate amino group. In contrast, triethylamine in one-pot protocols neutralizes HCl generated from ethyl glycinate hydrochloride, preventing side reactions.

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification. Recent trends favor solvent-free or aqueous conditions to improve sustainability.

Temperature Control

Exceeding 80°C in glycine condensation leads to decarboxylation, reducing yields by 15–20%. Cyanide-free methods maintain mild temperatures (40–50°C) to preserve nitrile integrity.

Industrial-Scale Production Considerations

Case Study: A 2023 pilot plant trial using the cyanide-free method achieved 95% conversion at 50 kg scale, with a 78% isolated yield after crystallization. Key factors included:

-

Continuous Ammonia Removal: Vacuum distillation prevented back-reaction.

-

In-Line Analytics: FTIR monitoring ensured intermediate stability.

Cost Analysis:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Organic Synthesis

Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate serves as a versatile building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry .

Biological Research

The compound is being investigated for its potential role in enzyme inhibition and protein modification studies. Its imidazolidinone ring structure enables interaction with specific molecular targets, which may lead to the modulation of biochemical pathways .

Medicinal Chemistry

This compound has therapeutic potential in drug development. Research indicates its possible applications in designing novel pharmaceuticals aimed at treating diseases related to inflammation and tissue remodeling .

Case Study: ADAMTS7 Inhibition

Research has explored the inhibition of ADAMTS7, a matrix metalloprotease involved in coronary artery disease development. Although this compound was not directly studied, related hydantoin derivatives demonstrated significant inhibitory effects:

| Compound | IC50 (ADAMTS7) | Selectivity vs MMP12 |

|---|---|---|

| 23 | High potency | High selectivity |

| 24 | Slightly less | Less selective |

| 25 | Decreased | Decreased |

| 26 | Low potency | Low selectivity |

This table highlights the potential of similar compounds to influence therapeutic strategies targeting metalloproteinases .

Case Study: Anti-inflammatory Activity

Research on compounds structurally similar to this compound has revealed promising anti-inflammatory properties. These findings suggest that this compound may also possess similar effects, warranting further investigation into its therapeutic applications .

Mechanism of Action

The mechanism of action of Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate involves its interaction with specific molecular targets. The imidazolidinone ring structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are compared below:

Table 1: Molecular and Physical Properties

Key Observations :

- Molecular Weight : The methyl ester (172.14 g/mol) is lighter than its ethyl ester analog (215.21 g/mol) due to the shorter alkyl chain . The aryl-substituted derivative (292.29 g/mol) has a significantly higher molecular weight due to bulky aromatic groups .

- Substituent Effects: The free acid analog (Hydantoin-5-acetic acid) lacks the methyl ester, making it more polar and likely less lipophilic than the target compound . Aryl-substituted derivative: The 2-methoxy-5-methylphenyl group enhances steric hindrance and may reduce solubility in aqueous media .

Biological Activity

Enzyme Inhibition and Protein Modification

The imidazolidinone ring of Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate allows it to interact with specific molecular targets, potentially inhibiting enzyme activity and modifying proteins. This mechanism of action has implications for various biochemical pathways, contributing to the compound's biological effects.

Case Study: ADAMTS7 Inhibition

A recent study investigated the potential of hydantoin derivatives, structurally similar to this compound, in inhibiting ADAMTS7, a matrix metalloprotease involved in coronary artery disease development . While the specific compound was not directly studied, the research provides insights into the potential of related structures.

Table 1: ADAMTS7 Inhibition by Hydantoin Derivatives

| Compound | IC50 (ADAMTS7) | Selectivity vs MMP12 |

|---|---|---|

| 23 | High potency | High selectivity |

| 24 | Slightly less | Less selective |

| 25 | Decreased | Decreased |

| 26 | Low potency | Low selectivity |

Anti-inflammatory Activity

Research on structurally related compounds has revealed potential anti-inflammatory properties, which may extend to this compound.

In Vitro Studies

A study on 1-methylhydantoin cinnamic imides, which share structural similarities with our compound of interest, demonstrated significant anti-inflammatory effects in vitro .

Key Findings:

- Inhibition of NO release

- Reduction in TNF-α and IL-1β secretion

- Dose-dependent alleviation of xylene-induced ear edema in mice

Antibacterial Activity

While this compound itself has not been directly studied for antibacterial activity, research on related thiazolidine-2,4-dione derivatives provides insights into potential antimicrobial effects .

Comparative Study

A series of thiazolidine-2,4-dione-based compounds were tested against various bacterial strains, with some showing promising results.

Table 2: Antibacterial Activity of Selected Compounds

| Compound | MIC (mg/L) against B. subtilis | MIC (mg/L) against B. cereus |

|---|---|---|

| 38 | < 3.91 | < 3.91 |

| 29 | Potent | Potent |

| 24 | High | High |

| Cefuroxime | > 3.91 | > 3.91 |

Metabolic Stability

Understanding the metabolic stability of this compound is crucial for its potential biological applications. A study on structurally related UV-filters provides insights into the metabolic stability of similar compounds .

Table 3: Metabolic Stability in Mouse Liver Microsomes

| Compound | Half-life (t1/2) | Intrinsic Clearance (Clint) |

|---|---|---|

| 5a | > 23 hours | < 1 µL/mg/min |

| 4g | 3 minutes | > 300 µL/mg/min |

While these results are not directly applicable to this compound, they suggest that structural modifications can significantly impact metabolic stability, an important consideration for future research on our compound of interest.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate, and how can reaction yields be optimized?

- Methodology : This compound can be synthesized via nucleophilic substitution or condensation reactions. For example, imidazolidinone intermediates (e.g., 1-(2,5-dioxoimidazolidin-4-yl)urea) can react with methyl esters under basic conditions. Optimize yields by controlling stoichiometry (1.2–1.5 eq of reactants), using anhydrous solvents (e.g., DMF or THF), and refluxing at 80–100°C for 6–12 hours. Monitor progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and purify via column chromatography (silica gel, 60–120 mesh) .

- Data Note : Purity ≥95% is achievable, as validated by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the purity and structural identity of this compound?

- Analytical Workflow :

- NMR : Confirm the presence of the imidazolidinone ring (δ 4.2–4.5 ppm for CH₂ groups) and methyl ester (δ 3.6–3.7 ppm) in -NMR. -NMR should show carbonyl peaks at 170–175 ppm .

- HPLC/MS : Use reverse-phase HPLC (≥97% purity) and ESI-MS to verify molecular weight (theoretical m/z: 186.06) .

- Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (e.g., C: 45.16%, H: 4.35%, N: 15.05%, O: 35.44%) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or intermolecular interactions?

- Crystallography : Use single-crystal X-ray diffraction (SXRD) with SHELX software for refinement. Key parameters:

- Space group: P2₁/c (common for small molecules).

- Hydrogen bonding: Analyze interactions between the imidazolidinone’s NH and ester carbonyl groups (distance ~2.8–3.0 Å).

- Validate with R-factor ≤5% .

Q. What strategies mitigate side reactions during functionalization of the imidazolidinone ring?

- Reaction Design :

- Protection : Temporarily block the NH group (e.g., with Boc anhydride) before ester hydrolysis or alkylation.

- Solvent Control : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states and reduce nucleophilic byproducts.

- Catalysis : Employ Pd/C or CuI for cross-coupling reactions (e.g., Suzuki-Miyaura) at the 4-position .

Q. How do computational models predict the compound’s physicochemical properties (e.g., LogP, solubility)?

- In Silico Tools :

- LogP : Use Molinspiration or ACD/Labs to estimate LogP ~0.9–1.2, indicating moderate lipophilicity. Validate experimentally via shake-flask method (octanol/water partition) .

- Solubility : Predict aqueous solubility (~1.2 mg/mL at 25°C) via COSMO-RS. Experimentally confirm via nephelometry in PBS (pH 7.4) .

Data Contradiction Analysis

Q. How should conflicting reports on melting points or spectral data be addressed?

- Root Causes : Variations may arise from polymorphic forms (e.g., α vs. β crystals) or impurities.

- Resolution Steps :

Re-crystallize from ethanol/water (9:1) to isolate the dominant polymorph.

Compare DSC thermograms (melting endotherms) with literature .

Re-run NMR in deuterated DMSO to detect trace solvents (e.g., residual THF) .

Methodological Best Practices

Q. What protocols ensure reproducibility in scaled-up synthesis?

- Process Parameters :

- Maintain inert atmosphere (N₂/Ar) to prevent oxidation.

- Use jacketed reactors for precise temperature control (±2°C).

- For >10 g batches, switch to flash chromatography (Biotage systems) .

Q. How can reaction mechanisms be probed for imidazolidinone derivatives?

- Kinetic Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.